Pooled Screening Data Absence for Primary Bioactivity Assessment
No publicly available primary bioactivity data (IC50, EC50, Ki, or % inhibition at defined concentration) were identified for the target compound in any peer-reviewed publication or public database (PubChem, ChEMBL). A close structural analog, [2-(4-tert-butylanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate, shows EC50 >30,000 nM in a single screening assay for RGS family protein interaction , illustrating that similar esters can exhibit very low potency. Without quantitative data for 1794938-48-9, no differential claim can be made. This gap must be addressed by the procurement team before project commitment.
| Evidence Dimension | Bioactivity (EC50/IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Analog: [2-(4-tert-butylanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate, EC50 >30,000 nM (BindingDB BDBM47703) |
| Quantified Difference | Not calculable |
| Conditions | RGS family protein interaction HTS assay (BindingDB) |
Why This Matters
Without baseline potency data, any claim of unique biological activity is scientifically unfounded, making procurement a high-risk decision.
- [1] BindingDB Entry BDBM47703. [2-(4-tert-butylanilino)-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate. EC50 >30,000 nM. University of New Mexico HTS Assay. View Source
